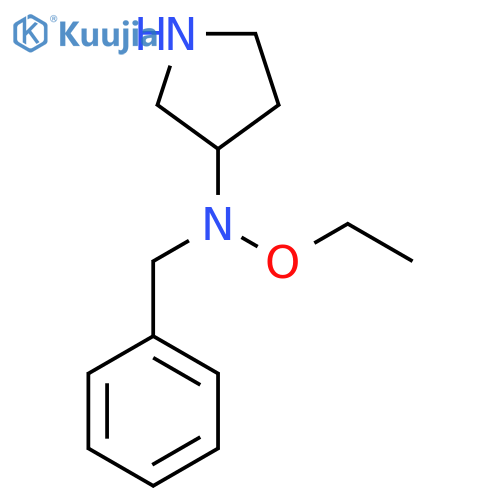

Cas no 2137983-12-9 (N-benzyl-N-ethoxypyrrolidin-3-amine)

N-benzyl-N-ethoxypyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-benzyl-N-ethoxypyrrolidin-3-amine

- 2137983-12-9

- EN300-740043

-

- インチ: 1S/C13H20N2O/c1-2-16-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3

- InChIKey: SOJFHZDFXSSPKD-UHFFFAOYSA-N

- ほほえんだ: O(CC)N(CC1C=CC=CC=1)C1CNCC1

計算された属性

- せいみつぶんしりょう: 220.157563266g/mol

- どういたいしつりょう: 220.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 24.5Ų

N-benzyl-N-ethoxypyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-740043-1.0g |

N-benzyl-N-ethoxypyrrolidin-3-amine |

2137983-12-9 | 1g |

$0.0 | 2023-06-06 |

N-benzyl-N-ethoxypyrrolidin-3-amine 関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

N-benzyl-N-ethoxypyrrolidin-3-amineに関する追加情報

N-benzyl-N-ethoxypyrrolidin-3-amine (CAS No. 2137983-12-9): A Comprehensive Overview

N-benzyl-N-ethoxypyrrolidin-3-amine (CAS No. 2137983-12-9) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.

The chemical structure of N-benzyl-N-ethoxypyrrolidin-3-amine consists of a pyrrolidine ring substituted with a benzyl group and an ethoxy group. The pyrrolidine ring, a five-membered cyclic amine, is known for its stability and ability to form hydrogen bonds, which can influence the compound's solubility and reactivity. The benzyl group, derived from benzene, adds aromatic character and hydrophobicity to the molecule, while the ethoxy group contributes to its polarity and solubility in organic solvents.

Recent studies have highlighted the importance of N-benzyl-N-ethoxypyrrolidin-3-amine in the synthesis of bioactive molecules. For instance, a 2021 publication in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a novel class of antiviral agents. The researchers demonstrated that the unique combination of functional groups in N-benzyl-N-ethoxypyrrolidin-3-amine facilitated the formation of stable intermediates that could be further modified to enhance their biological activity.

In another study published in Organic Letters, scientists explored the role of N-benzyl-N-ethoxypyrrolidin-3-amine in catalytic asymmetric synthesis. The compound was used as a chiral ligand in palladium-catalyzed reactions, leading to high enantioselectivity and yield. This finding has significant implications for the development of chiral pharmaceuticals and fine chemicals, where enantiomeric purity is crucial for efficacy and safety.

The pharmacological properties of N-benzyl-N-ethoxypyrrolidin-3-amine have also been investigated. A 2022 study in the European Journal of Medicinal Chemistry evaluated its potential as a central nervous system (CNS) modulator. The researchers found that the compound exhibited potent binding affinity to specific receptors involved in neurotransmission, suggesting its potential as a lead compound for developing new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Moreover, N-benzyl-N-ethoxypyrrolidin-3-amine has been studied for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. This property could be particularly useful in developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of N-benzyl-N-ethoxypyrrolidin-3-amine is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 3-amino-pyrrolidine with benzyl chloride followed by alkylation with ethyl iodide. This multi-step process yields high purity products with good yields, making it suitable for large-scale production.

In conclusion, N-benzyl-N-ethoxypyrrolidin-3-amine (CAS No. 2137983-12-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, catalysis, and organic synthesis. As ongoing research continues to uncover new applications and properties, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in these fields.

2137983-12-9 (N-benzyl-N-ethoxypyrrolidin-3-amine) 関連製品

- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)

- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)

- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

- 2790-00-3(1-butylcyclopropane-1-carbonitrile)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)

- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)

- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)

- 850930-09-5(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2H-1,3-benzodioxole-5-carboxamide)

- 921501-74-8(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)